2-Acetamido-6-(phenylthio)benzoic acid
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Overview
Description
2-Acetamido-6-(phenylthio)benzoic acid is an organic compound with the molecular formula C15H13NO3S. It is characterized by the presence of an acetamido group, a phenylthio group, and a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-6-(phenylthio)benzoic acid typically involves the acylation of 2-amino-6-(phenylthio)benzoic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-amino-6-(phenylthio)benzoic acid
Reagent: Acetic anhydride
Conditions: The reaction is usually conducted in the presence of a base such as pyridine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-6-(phenylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Acetamido-6-(phenylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetamido-6-(phenylthio)benzoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, while the phenylthio group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetamido-6-(methylthio)benzoic acid
- 2-Acetamido-6-(ethylthio)benzoic acid
- 2-Acetamido-6-(butylthio)benzoic acid
Comparison
Compared to its analogs, 2-Acetamido-6-(phenylthio)benzoic acid is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. The phenylthio group enhances the compound’s ability to interact with aromatic residues in proteins, potentially leading to more potent biological effects .
Properties
CAS No. |
84455-38-9 |
---|---|
Molecular Formula |
C15H13NO3S |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-acetamido-6-phenylsulfanylbenzoic acid |
InChI |
InChI=1S/C15H13NO3S/c1-10(17)16-12-8-5-9-13(14(12)15(18)19)20-11-6-3-2-4-7-11/h2-9H,1H3,(H,16,17)(H,18,19) |
InChI Key |
VOKXGVHRVUGNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CC=C1)SC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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